molecular formula C9H17N B1385798 N-(cyclopropylmethyl)cyclopentanamine CAS No. 898911-74-5

N-(cyclopropylmethyl)cyclopentanamine

Cat. No.: B1385798
CAS No.: 898911-74-5
M. Wt: 139.24 g/mol
InChI Key: CUJOUJDTVQIJRO-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

N-(cyclopropylmethyl)cyclopentanamine belongs to the chemical class of secondary aliphatic amines, specifically characterized by the presence of both cyclopropyl and cyclopentyl ring systems connected through a methylene bridge to the nitrogen atom. According to International Union of Pure and Applied Chemistry naming conventions, this compound represents an N-substituted cyclopentanamine where the substituent is a cyclopropylmethyl group. The systematic nomenclature follows the pattern established for secondary amines where the larger alkyl group serves as the parent name, and the smaller substituent is designated with the N-prefix to indicate its attachment to the nitrogen atom. The molecular formula C₉H₁₇N reflects the compound's composition of nine carbon atoms, seventeen hydrogen atoms, and one nitrogen atom, resulting in a molecular weight of approximately 139.24 grams per mole.

The structural classification places this compound within the broader category of cycloalkylamine derivatives, which are known for their distinctive chemical properties arising from ring strain and conformational effects. Cyclopropylamine derivatives exhibit enhanced reactivity due to the significant ring strain present in the three-membered ring system, estimated at approximately 28 kilocalories per mole. This strain substantially weakens the carbon-carbon bonds within the cyclopropyl ring, making these compounds more reactive than their acyclic counterparts. The nomenclature system for such compounds requires careful attention to the substitution pattern and the identification of the primary amine framework versus the N-substituted groups.

The compound can also be classified according to its functional group hierarchy, where the primary functional group is the secondary amine, and the cyclopropyl and cyclopentyl moieties serve as substituents. This classification system becomes particularly important when considering synthetic pathways and chemical transformations, as the amine functionality typically dominates the chemical behavior of the molecule. The presence of multiple ring systems adds complexity to both the nomenclature and the chemical properties, requiring specialized analytical techniques for complete characterization and identification.

Property Value Classification Category
Molecular Formula C₉H₁₇N Secondary Aliphatic Amine
Molecular Weight 139.24 g/mol Medium-sized Organic Molecule
Ring Systems Cyclopropyl + Cyclopentyl Bicyclic Amine Derivative
Substitution Pattern N-substituted Secondary Amine
IUPAC Classification Cyclopentanamine, N-(cyclopropylmethyl)- Systematic Nomenclature

Historical Context in Organic Chemistry

The development of cyclopropylmethyl-containing compounds emerged from the broader evolution of cyclopropyl chemistry, which gained significant attention in organic synthesis during the mid-twentieth century. Early investigations into cyclopropane derivatives were motivated by their unique bonding characteristics and the potential for novel chemical transformations resulting from ring strain effects. The incorporation of cyclopropyl groups into amine structures represented a natural progression in exploring the synthetic utility of strained ring systems, with researchers recognizing the potential for enhanced biological activity and improved pharmacological properties.

Historical synthetic approaches to cyclopentanamine derivatives were initially limited by the availability of efficient cyclization methods and the challenges associated with selective functionalization of cycloalkane rings. Early synthetic routes relied heavily on reduction of cyclopentanone oximes using lithium aluminum hydride, though these methods suffered from relatively low yields and the requirement for expensive reagents. The development of more economical synthetic pathways became a priority as the pharmaceutical potential of cyclopentanamine derivatives became apparent, leading to investigations of catalytic hydrogenation processes and alternative reduction strategies.

The emergence of cyclopropylmethyl substituents in amine chemistry paralleled advances in understanding the unique properties of the cyclopropyl ring system. Research conducted in the 1970s and 1980s demonstrated that cyclopropyl groups could serve as bioisosteres for other functional groups, leading to improved metabolic stability and altered pharmacokinetic properties in drug candidates. This recognition sparked increased interest in developing synthetic methodologies for incorporating cyclopropylmethyl groups into various molecular frameworks, including amine-containing structures.

The historical significance of this compound and related compounds is closely tied to advances in medicinal chemistry and drug discovery. The systematic exploration of cyclopropyl-containing molecules gained momentum as researchers recognized their potential to address multiple challenges in drug development, including enhanced potency, reduced off-target effects, and increased metabolic stability. These findings established cyclopropyl derivatives as important structural motifs in pharmaceutical research, leading to their incorporation into numerous clinical and preclinical drug candidates.

Structural Significance Among Secondary Amines

This compound occupies a distinctive position among secondary amines due to its unique combination of structural features that influence both its chemical reactivity and potential biological activity. The presence of the cyclopropyl ring introduces significant geometric constraints and electronic effects that differentiate this compound from conventional alkyl-substituted secondary amines. The coplanarity of the three carbon atoms in the cyclopropyl ring, combined with the relatively shorter carbon-carbon bonds (approximately 1.51 Angstroms) and enhanced π-character, creates a rigid structural element that can influence the overall molecular conformation.

The cyclopentyl ring component contributes additional conformational complexity to the molecule, as five-membered rings exist in dynamic equilibrium between envelope and half-chair conformations. Unlike cyclohexane, which adopts a stable chair conformation with minimal ring strain, cyclopentane experiences moderate torsional strain that results in conformational flexibility. This flexibility, when combined with the rigid cyclopropyl system, creates a molecule with intermediate conformational behavior that may be advantageous for biological interactions and receptor binding.

The structural significance of this compound extends to its potential for intermolecular interactions and its behavior as a ligand in coordination chemistry. The nitrogen atom serves as a potential coordination site, while the ring systems provide hydrophobic interaction surfaces that can influence binding affinity and selectivity. Research has demonstrated that cyclopropyl-containing amines can exhibit altered basicity compared to their acyclic analogs, with the cyclopropyl group often reducing the electron density at the nitrogen atom through inductive effects.

Comparative analysis with other secondary amines reveals that this compound possesses an optimal balance of rigidity and flexibility that may contribute to enhanced biological activity. The compound's structural features align with established principles of medicinal chemistry, where the incorporation of conformationally constrained elements can lead to improved selectivity and reduced metabolic liability. The specific arrangement of ring systems in this molecule creates multiple sites for potential modification, enabling the development of structural analogs with tailored properties for specific applications.

Structural Feature This compound Typical Secondary Amines Significance
Ring Strain High (cyclopropyl component) None Enhanced reactivity
Conformational Flexibility Moderate High Balanced rigidity/flexibility
Molecular Rigidity Intermediate Low Improved selectivity potential
Hydrophobic Surface Area Extended Limited Enhanced binding interactions
Electronic Effects Inductive (cyclopropyl) Minimal Altered basicity

Properties

IUPAC Name

N-(cyclopropylmethyl)cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-4-9(3-1)10-7-8-5-6-8/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJOUJDTVQIJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651447
Record name N-(Cyclopropylmethyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898911-74-5
Record name N-(Cyclopropylmethyl)cyclopentanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898911-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Cyclopropylmethyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Reaction Conditions and Parameters

Parameter Range Preferred Notes
Reaction temperature 20–45°C 25°C Mild conditions, controlled to prevent side reactions
Reaction time 10–18 hours 14–16 hours Monitored via GC until reaction completion
Molar ratio of cyclopropyl nitrile to sodium borohydride 1:3–1:6 1:4 Ensures complete reduction without excess reagent
Solvent (tetrahydrofuran) to nitrile 2:1–8:1 3:1–5:1 Balances solubility and reaction efficiency
Catalyst (nickel dichloride) to nitrile 0.01:1–0.1:1 0.05:1 Catalytic amount sufficient for reduction

Reaction Mechanism and Rationale

The process involves initial coordination of nickel dichloride with cyclopropyl nitrile, facilitating the transfer of hydride from sodium borohydride to the nitrile group, converting it into the corresponding amine. The use of tetrahydrofuran as a solvent provides a suitable medium for the reduction, offering good solubility and stability.

Research Findings and Data

  • Yield and Purity: The described method consistently yields the target amine with purities exceeding 98%, with yields around 50–53%, depending on specific conditions.
  • Reproducibility: Multiple examples demonstrate that adjusting reaction temperature and reagent ratios within the specified ranges maintains high yields and purity.
  • Operational Safety: The mild reaction temperature and avoidance of hazardous reagents like lithium aluminum hydride or sodium metal enhance safety.

Data Table Summarizing Preparation Conditions

Example Nitrile (g) Solvent (L) NiCl₂ (g) NaBH₄ (g) Temp (°C) Time (hours) Yield (%) Purity (%)
Example 1 500 1.5 20 1104 25 16 50 98
Example 2 500 1.5 20 1380 25 16 53 98.2
Example 3 500 1.5 30 1104 35 18 52 98.4
Example 4 500 1.5 20 1104 45 10 51 98.1

Advantages and Industrial Relevance

This method's advantages include:

  • Use of inexpensive, readily available raw materials.
  • Mild reaction conditions reducing safety risks.
  • Simple operational steps conducive to scale-up.
  • Efficient purification via distillation, ensuring high product quality.

Biological Activity

N-(cyclopropylmethyl)cyclopentanamine is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and comparative studies with related compounds, supported by relevant data and case studies.

Structure and Properties

The compound features a cyclopropylmethyl group attached to a cyclopentanamine backbone. This unique configuration enhances its potential for interacting with various biological targets, including enzymes and receptors.

This compound exhibits biological activity primarily through its interaction with specific molecular targets. The cyclopropylmethyl group enhances binding affinity, potentially leading to modulation of enzyme activity or receptor signaling pathways. This interaction can result in various physiological responses, including anti-inflammatory effects and modulation of neurotransmitter systems.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological processes such as pain perception or mood regulation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructure TypeBiological Activity
Cycloheptanamine Parent compoundBasic amine activity
N-methylcycloheptanamine Methyl substitutionReduced binding affinity
Cyclopropylmethylamine Simpler amineLimited biological effects
This compound Cyclopropylmethyl + cyclopentaneEnhanced binding and activity

This table illustrates that the addition of the cyclopropylmethyl group significantly enhances the compound's biological properties compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Research has shown that this compound exhibits significant inhibitory activity against specific enzymes involved in inflammation. For instance, it reduced nitric oxide production in lipopolysaccharide-induced inflammation models, demonstrating anti-inflammatory properties .
  • Neuroprotective Effects : In neurodegenerative models, this compound has been observed to protect neuronal cells from damage caused by oxidative stress. This suggests potential applications in treating neurodegenerative diseases .
  • Metabolic Stability : Studies assessing the metabolic stability of the compound indicate that it maintains favorable profiles in liver microsome assays, which is crucial for its development as a therapeutic agent .

Biological Activity Summary

Activity TypeObserved EffectReference
Anti-inflammatoryReduced NO levels
NeuroprotectionProtection against oxidative stress
Enzyme inhibitionSignificant inhibitory action

Metabolic Stability Data

CompoundStability (min)Reference
This compound120 (100% stability)
Control (Verapamil)15 (35% remaining)

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(cyclopropylmethyl)cyclopentanamine with structurally related cyclopentanamine derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) H-Acceptors H-Donors Key Features Source
This compound Cyclopropylmethyl C₉H₁₇N 139.24 1 1 High ring strain from cyclopropane Inferred
N-Propylcyclopentanamine hydrochloride Propyl C₈H₁₈ClN 163.69* 1 1 Increased polarity due to HCl salt; discrepancies in reported MW (43.6g vs. calc. ~225.45g)
N-(Cyclopentylmethyl)cyclopentanamine Cyclopentylmethyl C₁₁H₂₁N 167.30 1 1 Larger substituent reduces solubility vs. cyclopropyl analog
Quinoline derivative 2-Chloro-6-ethoxyquinolin-3-yl C₁₇H₁₈ClN₂O 301.80 3 1 Aromaticity enhances lipophilicity; LogD not reported
Phenoxypropyl derivative 3-(4-Phenylmethoxyphenoxy)propyl C₂₆H₂₉NO₂ 387.51 3 1 Bulky aromatic groups increase MW and LogD

Notes:

  • *Molecular weight discrepancy in : Reported MW (43.6g) conflicts with calculated value (~225.45g for C₁₃H₂₀ClN). This may reflect a data entry error.
  • LogD values (pH 5.5) are unavailable for most compounds, limiting direct solubility comparisons.

Key Research Findings

This may improve membrane permeability in bioactive contexts. Aromatic substituents (e.g., quinoline or phenylmethoxyphenoxy groups) significantly increase lipophilicity, as seen in the phenoxypropyl derivative (MW 387.51 vs. 139.24 for the parent compound), which could impact blood-brain barrier penetration .

Salt Forms and Stability :

  • N-Propylcyclopentanamine hydrochloride () demonstrates how salt formation alters polarity. However, the conflicting molecular weight data highlight the need for verification in experimental studies .

Biological Implications: Cyclopropane’s strain energy may confer unique binding interactions in enzyme or receptor targets, distinguishing it from non-strained analogs. The absence of LogD data limits predictions about absorption and distribution, underscoring the need for further experimental characterization.

Q & A

Basic Research Questions

Q. How can the synthesis of N-(cyclopropylmethyl)cyclopentanamine be optimized for reproducibility in academic settings?

  • Methodological Answer : Follow multi-step protocols involving nucleophilic substitution and cyclopropane ring formation. Key steps include:

  • Use of cyclopropanemethanamine as a precursor, reacting with alkyl halides under controlled basic conditions (e.g., NaOH/TEA mixtures) to ensure regioselectivity .
  • Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography. Validate purity using 1H^1H-NMR (e.g., δ = 1.42–1.27 ppm for cyclopropane protons) and LCMS (observed mass: 517.1) .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., cyclopropane methylene protons at δ = 3.35–3.18 ppm) to confirm stereochemistry and substituent positions .
  • Liquid Chromatography-Mass Spectrometry (LCMS) : Use high-resolution LCMS to verify molecular weight (e.g., calculated mass: 517.1) and detect impurities .
  • Computational Validation : Cross-validate spectral data with PubChem-generated SMILES strings (e.g., Canonical SMILES: C1CC1C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3) .

Advanced Research Questions

Q. How can researchers reconcile yield discrepancies in multi-step syntheses involving this compound derivatives?

  • Methodological Answer :

  • Stepwise Analysis : Track yields at each synthetic step (e.g., 85% yield in amide coupling vs. 31% in oxadiazole formation) to identify bottlenecks. Optimize reaction conditions (e.g., temperature, catalyst loading) for low-yield steps .
  • Intermediate Stability Testing : Use 1H^1H-NMR to assess intermediate degradation (e.g., monitoring methylamine peaks at δ = 1.69 ppm) under varying storage conditions .

Q. What strategies are effective for probing the structure-activity relationships (SAR) of this compound analogs?

  • Methodological Answer :

  • Derivatization : Synthesize analogs with substituents like trifluoromethyl or oxadiazole groups (as in Patent EP 2023) and compare bioactivity profiles .
  • Computational Docking : Use molecular modeling tools (e.g., PubChem’s InChI Key: JFYPEBDALFFGGC-UHFFFAOYSA-N) to predict binding affinities with target receptors .

Q. How should researchers address contradictory spectral data in cyclopropane-containing compounds?

  • Methodological Answer :

  • Multi-Spectral Cross-Validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and IR data to resolve ambiguities (e.g., distinguishing cyclopropane ring protons from aliphatic chains) .
  • Density Functional Theory (DFT) : Simulate expected NMR shifts for proposed structures and compare with experimental results .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Store at 0–6°C in airtight containers to prevent degradation or cyclopropane ring opening .
  • PPE Requirements : Use nitrile gloves and fume hoods during synthesis due to potential amine toxicity and volatility .

Mechanistic Studies

Q. How can reaction mechanisms for cyclopropane functionalization be elucidated in derivatives of this compound?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to study hydrogen transfer steps in cyclopropane ring-opening reactions .
  • Trapping Experiments : Identify transient intermediates (e.g., nitrenes in oxadiazole formation) using scavengers like TEMPO .

Data Interpretation

Q. What statistical approaches are recommended for analyzing bioactivity data from this compound analogs?

  • Methodological Answer :

  • Dose-Response Modeling : Fit IC50_{50} values using nonlinear regression (e.g., Hill equation) to compare potency across analogs .
  • Principal Component Analysis (PCA) : Reduce dimensionality in SAR datasets to identify key structural contributors to activity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(cyclopropylmethyl)cyclopentanamine
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N-(cyclopropylmethyl)cyclopentanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.